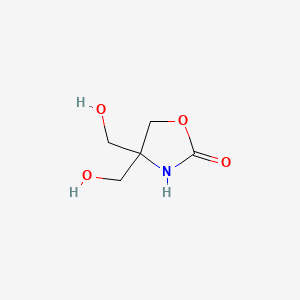

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-1-5(2-8)3-10-4(9)6-5/h7-8H,1-3H2,(H,6,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUDBMXEBNIQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216530 | |

| Record name | 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-49-1 | |

| Record name | 4,4-Dimethylol-2-oxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57696 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIMETHYLOL-2-OXAZOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW66ILD20I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of glycidol with isocyanates in the presence of a catalyst. One effective method uses tetraarylphosphonium salts as catalysts, which facilitate the addition of glycidol to isocyanates followed by intramolecular cyclization . This method is advantageous due to its high yield and the ability to produce optically active compounds.

Industrial Production Methods

Industrial production of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The oxazolidinone ring can be reduced under specific conditions.

Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the oxazolidinone ring can produce amines.

Scientific Research Applications

Antibacterial Applications

1.1 Mechanism of Action

Oxazolidinones, including 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one, primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 23S rRNA of the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action is particularly effective against Gram-positive bacteria and some Gram-negative strains.

1.2 Efficacy Against Resistant Strains

Research has shown that oxazolidinones are effective against various resistant bacterial strains. For instance, compounds derived from this class have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The ability to combat antibiotic-resistant pathogens is crucial as these strains pose significant challenges in clinical settings.

1.3 Case Studies

A study highlighted the synthesis and evaluation of novel oxazolidinone derivatives that exhibited superior antibacterial activity compared to existing treatments like linezolid. These new compounds showed potent activity against a range of Gram-positive and Gram-negative bacteria while maintaining metabolic stability .

Synthesis and Chemical Intermediates

2.1 Synthesis Techniques

The synthesis of 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under mild conditions. Various methods have been developed to enhance yield and purity, including intramolecular cyclization reactions .

2.2 Role as Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules. Its hydroxymethyl groups can be further functionalized to create derivatives with enhanced biological activities or altered pharmacokinetic properties .

Applications in Asymmetric Synthesis

3.1 Chiral Auxiliaries

Oxazolidinones are widely utilized as chiral auxiliaries in asymmetric synthesis due to their ability to induce chirality in target molecules. The introduction of 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one into synthetic pathways allows for the selective formation of enantiomers, which is vital in the production of pharmaceuticals .

3.2 Examples in Organic Synthesis

In organic chemistry, oxazolidinones have been employed in various reactions such as dihydroxylation and nucleophilic substitutions to create complex organic frameworks . The versatility of this compound makes it a valuable tool for chemists aiming to synthesize bioactive compounds.

Summary and Future Directions

The applications of 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one extend beyond its antibacterial properties; it plays a crucial role in drug development and synthesis processes. Ongoing research aims to explore its potential against a broader spectrum of pathogens and its utility in creating novel therapeutic agents.

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound | Activity Against MRSA | Activity Against VRE | MIC (µg/mL) |

|---|---|---|---|

| 4-Hydroxymethyl | Yes | Yes | < 0.5 |

| Linezolid | Yes | Yes | 2 |

| Novel Derivative A | Yes | No | < 0.25 |

Table 2: Synthesis Methods for Oxazolidinones

| Method | Yield (%) | Conditions |

|---|---|---|

| Intramolecular Cyclization | 85 | Mild (room temperature) |

| Nucleophilic Substitution | 90 | Reflux |

| Dihydroxylation | 75 | Under acidic conditions |

Mechanism of Action

The mechanism of action of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one and related compounds:

Biological Activity

4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, known for its significant biological activities, particularly as an antimicrobial agent. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

Oxazolidinones have emerged as a vital class of antibiotics, particularly effective against Gram-positive bacteria. The compound 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one has shown promising antibacterial activity in various studies.

The primary mechanism of action for oxazolidinones involves inhibition of protein synthesis. They bind to the 50S ribosomal subunit and interfere with the formation of the initiation complex in bacterial translation. This action is critical in combating resistant strains of bacteria.

Case Studies and Experimental Data

Recent studies have evaluated the efficacy of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one against various bacterial strains. The following table summarizes key findings from relevant literature:

Structure-Activity Relationship

The biological activity of 4,4-Bis(hydroxymethyl)-1,3-oxazolidin-2-one is influenced by its molecular structure. Modifications to the C-ring and D-ring can enhance binding affinity to bacterial ribosomes and improve antibacterial potency.

Key Structural Insights

- Hydrogen Bonding : The presence of hydroxymethyl groups enhances hydrogen bonding interactions with target sites in bacterial ribosomes.

- C-ring Diversification : Variations in the C-ring structure have been shown to affect the accumulation and efflux susceptibility in Gram-negative bacteria, suggesting avenues for developing next-generation derivatives with broader activity profiles .

Q & A

Q. What synthetic methodologies are effective for preparing 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one?

The compound can be synthesized via thermal degradation of amines in the presence of CO₂. For example, 2-amino-2-methyl-1-propanol (AMP) reacts with CO₂ to form carbamate intermediates, which cyclize into oxazolidinones under elevated temperatures. Key parameters include amine concentration (0.5–2.0 M), CO₂ partial pressure (0.1–1.0 atm), and reaction temperatures (80–120°C). Kinetic studies reveal non-integer reaction orders, suggesting complex multi-step mechanisms . Alternative routes involve nucleophilic substitution of bis(2-chloroethyl)amine with hydroxyl precursors, optimized using potassium carbonate as a base in DMF at 80°C for 48 hours .

Q. How can the structural configuration of 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one be confirmed?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, oxazolidinone derivatives exhibit planar fused-ring systems (maximum deviation <0.1 Å) and puckering parameters (Q₂ = 0.15–0.23 Å) for five-membered rings. Dihedral angles between fused and oxazolidinone rings range from 43° to 49°, confirming stereochemical rigidity . FTIR spectroscopy complements this by identifying characteristic bands:

Q. What factors influence the thermal stability of 4,4-bis(hydroxymethyl)-1,3-oxazolidin-2-one?

Degradation kinetics are temperature- and pH-dependent. Activation energies for carbamate reversion to amines (e.g., 40–60 kJ/mol) are lower than those for cyclization (70–90 kJ/mol), favoring decomposition at <100°C. At higher temperatures (>120°C), cyclization dominates, forming oxazolidinones. CO₂ concentration also modulates equilibrium: excess CO₂ shifts reactions toward carbamate formation, delaying cyclization .

Advanced Research Questions

Q. How can reaction mechanisms for oxazolidinone formation be elucidated despite contradictory kinetic data?

Mechanistic complexity arises from competing pathways (e.g., carbamate formation vs. cyclization). Isotopic labeling (¹³C/¹⁵N) and in situ FTIR spectroscopy track intermediate species. For example, carbamate intermediates (NHCOO⁻) exhibit distinct IR bands at 1650–1700 cm⁻¹. Rate equations derived from initial rate data often show non-integer orders (e.g., 0.7 for [AMP], 0.5 for [CO₂]), suggesting rate-limiting steps involving solvent-assisted proton transfer or transition-state stabilization .

Q. What computational approaches are suitable for predicting thermochemical properties of oxazolidinones?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections achieves <3 kcal/mol error in enthalpy predictions. Basis sets like 6-31G(d,p) optimize geometry, while solvent effects (e.g., PCM models) improve accuracy for polar media. Key outputs include:

Q. How can oxazolidinones be tailored for pharmacological applications?

Structural modifications enhance bioactivity:

- Antibacterial activity : Fluorination at C4 (e.g., (4S)-4-(difluoromethyl) derivatives) improves membrane permeability. Tedizolid, a fluorinated oxazolidinone, binds bacterial 23S rRNA with IC₅₀ <1 µM .

- Chiral auxiliaries : Benzyl or benzhydryl groups at C3/C4 enable enantioselective synthesis. For example, (4S)-4-benzyl derivatives achieve >95% ee in asymmetric aldol reactions .

Q. What experimental strategies resolve enantiomeric excess (ee) in oxazolidinone-based syntheses?

Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection quantifies ee. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) provides absolute configuration. For example, (4R)-configured oxazolidinones exhibit distinct Patterson vectors (d-spacing = 4.2 Å) compared to (4S) enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.